2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester
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Overview
Description
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester typically involves the esterification of 3-(hydroxymethyl)pyridine-2-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major product is 3-(carboxymethyl)pyridine-2-carboxylate.
Reduction: The major product is 3-(hydroxymethyl)pyridine-2-methanol.
Substitution: The products depend on the substituents introduced into the pyridine ring.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Propan-2-yl 3-(methoxymethyl)pyridine-2-carboxylate
Uniqueness
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
118892-74-3 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
propan-2-yl 3-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
JMLYTOVROQYAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)CO |
Origin of Product |
United States |
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